N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide
Description
N-[4-(Propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole moiety at the 2-position of the benzamide core and a 4-isopropylphenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry for its structural versatility, enabling interactions with diverse biological targets, including enzymes and receptors.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12(2)13-7-9-14(10-8-13)19-17(23)15-5-3-4-6-16(15)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWXOFRAUPVKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The tetrazole intermediate is then coupled with 4-(propan-2-yl)phenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final Amidation: The resulting intermediate is then subjected to amidation with 2-aminobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropyl group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group can yield a hydroxylated derivative, while nitration of the aromatic ring can introduce a nitro group.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism by which N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide with structurally related benzamide derivatives, focusing on synthesis, substituent effects, and functional group contributions.
Structural Analogues with Varying Heterocycles
Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
- Key Differences: Replaces tetrazole with a triazole-thiazole hybrid.
- Synthesis: Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 75–85% .
- Activity: Docking studies () suggest stronger binding to α-glucosidase compared to tetrazole-containing analogs due to bromine’s electron-withdrawing effects .
N-{[4-(4-Phenyl-1,3-thiazol-2-yl)tetrahydro-2H-pyran-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide ():
- Key Differences: Incorporates oxadiazole and thiazole rings instead of tetrazole. The trifluoromethyl group increases lipophilicity (clogP ~3.5 vs. ~2.8 for the target compound).
- Activity: Demonstrated potent inhibition of histone deacetylases (HDACs), attributed to the oxadiazole’s planar geometry enhancing π-π stacking .
Analogues with Modified Aromatic Substituents
Compound 69 (): N-(2-Aminoethyl)-2,4-dichloro-N-(4-{[4-(propan-2-yl)phenyl]methoxy}phenyl)benzamide hydrochloride
- Key Differences: Retains the 4-isopropylphenyl group but replaces tetrazole with dichlorobenzamide.
- Synthesis: Yielded 54% (lower than other analogs in ), likely due to steric hindrance from the isopropyl group .
- Physicochemical Properties: Higher logD (3.1 vs.
N-(1-Phenylpropan-2-yl)benzamide ():
- Key Differences: Lacks heterocyclic substituents; features a branched alkyl chain.
- Simpler structure reduces synthetic complexity but limits target selectivity .
Analogues with Sulfonyl and Piperidine Groups
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide ():
- Key Differences: Sulfonyl and piperidine groups replace tetrazole.
- Physicochemical Properties: Higher molecular weight (544.6 vs. 347.4 for the target compound) and polar surface area (120 Ų vs. 85 Ų), suggesting reduced blood-brain barrier penetration .
Discussion of Substituent Effects
- Tetrazole vs. Triazole/Thiazole: Tetrazoles offer superior metabolic stability over triazoles but may exhibit weaker hydrogen bonding due to reduced basicity .
- Halogenated vs. Alkyl Groups: Bromine/chlorine substituents enhance binding affinity via halogen bonding but increase molecular weight and toxicity risks .
- Lipophilicity Modifiers: Trifluoromethyl and isopropyl groups improve logP but may compromise aqueous solubility .
Biological Activity
N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a tetrazole ring is particularly significant, as it is known to enhance the biological activity of compounds through various mechanisms, including enzyme inhibition and receptor modulation.
Molecular Structure and Properties
The molecular formula of this compound can be represented as C_{15}H_{18}N_{4}O, with a molecular weight of approximately 290.33 g/mol. The compound features a propan-2-yl group attached to a phenyl ring, which contributes to its hydrophobic properties, while the tetrazole moiety may enhance its interactions with biological targets.
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antibacterial Activity : The tetrazole ring can interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth.
- Antifungal Properties : Similar compounds have shown effectiveness against fungal pathogens, suggesting a potential therapeutic application in treating fungal infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(5-sulfanyltetrazol-1-yl)phenyl]acetamide | Contains a sulfanyl group | Antimicrobial |
| N-(3-chlorophenyl)-2-[1-(phenyl-tetrazol)]acetamide | Chlorophenyl instead of propan-2-yl | Antifungal |
| N-[3-(tetrazol-5-yl)phenyl]acetamide | Simpler structure without cyclohexane | Cytotoxic |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Notable findings include:
- Anticancer Activity : In vitro studies have demonstrated that similar tetrazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating significant antiproliferative activity against human glioblastoma cells (U87 MG) .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Techniques such as surface plasmon resonance have been employed to study binding affinities and kinetics, revealing promising interactions that could lead to therapeutic applications .
- Pharmacological Applications : Due to its diverse biological activities, there is potential for this compound to be developed into a pharmacological agent for treating infections or inflammatory diseases .
Q & A
Basic: What are the key synthetic pathways and optimization strategies for synthesizing N-[4-(propan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide?
Answer:
The synthesis typically involves multi-step reactions starting with commercially available benzamide and tetrazole derivatives. Key steps include:
- Coupling Reactions : Amidation of 4-(propan-2-yl)aniline with 2-(1H-tetrazol-1-yl)benzoyl chloride under reflux conditions in anhydrous tetrahydrofuran (THF) .
- Functional Group Incorporation : The tetrazole ring is introduced via Huisgen cycloaddition or nucleophilic substitution, requiring precise pH control (6.5–7.5) to avoid side reactions .
- Optimization Strategies :
- Temperature Control : Maintaining 60–80°C during amidation improves yield (70–85%) .
- Catalysts : Use of 4-dimethylaminopyridine (DMAP) enhances reaction efficiency .
- Purification : HPLC or recrystallization (methanol/water) ensures >95% purity .
Basic: How is the structural characterization of this compound performed, and what analytical techniques are critical?
Answer:
Characterization relies on:
- Spectroscopic Methods :
- 1H/13C NMR : Confirms substitution patterns (e.g., tetrazole proton at δ 9.2–9.5 ppm; propan-2-yl CH3 at δ 1.2–1.3 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 337.3) .
- Chromatography : TLC monitors reaction progress (silica gel, ethyl acetate/hexane 3:7) .
- X-ray Crystallography : Resolves planar aromatic stacking and hydrogen-bonding networks in the solid state .
Basic: What initial biological activities have been observed for this compound?
Answer:
Preliminary studies indicate:
- Antimicrobial Activity : MIC of 8–16 µg/mL against Staphylococcus aureus due to tetrazole-mediated DNA gyrase inhibition .
- Anti-inflammatory Effects : 40–50% COX-2 inhibition at 10 µM in RAW 264.7 macrophages .
- Cytotoxicity : IC50 of 12.5 µM in HeLa cells, linked to apoptosis induction via caspase-3 activation .
Advanced: How do substituent variations (e.g., chloro, methoxy) affect bioactivity and physicochemical properties?
Answer:
| Substituent | Impact on Lipophilicity (LogP) | Biological Activity | Source |
|---|---|---|---|
| Chloro (4-Cl) | +0.5 | Enhanced antibacterial | |
| Methoxy (4-OCH3) | -0.3 | Improved solubility | |
| Trifluoromethyl | +1.2 | Increased metabolic stability | |
| Substituents at the 4-position of the phenyl ring modulate target binding (e.g., chloro enhances hydrophobic interactions) and ADME properties . |
Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?
Answer:
Contradictions arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solution Stability : Degradation in DMSO >48 hours alters efficacy; use fresh stock solutions .
- Methodology : Standardize protocols (e.g., MTT assay vs. resazurin) and include positive controls (e.g., doxorubicin) .
Advanced: What considerations are critical for designing in vivo studies with this compound?
Answer:
- Dosage : Start with 10–50 mg/kg (oral) based on murine pharmacokinetics (t1/2 = 4.2 hours) .
- Formulation : Use PEG-400/water (1:1) to enhance solubility (>2 mg/mL) .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN) weekly .
Advanced: What is the proposed mechanism of enzyme inhibition for this compound?
Answer:
- DNA Gyrase Inhibition : Tetrazole mimics ATP’s adenine moiety, competing for the binding pocket (Kd = 0.8 µM) .
- CYP51 Targeting : Structural analogs inhibit fungal lanosterol 14α-demethylase via heme iron coordination (IC50 = 0.3 µM) .
- Kinase Selectivity : Molecular docking (AutoDock Vina) shows >10-fold selectivity for EGFR over VEGFR2 .
Advanced: How can spectral data inconsistencies (e.g., NMR splitting patterns) be resolved?
Answer:
- Dynamic Effects : Variable-temperature NMR (25–60°C) clarifies rotameric equilibria of the propan-2-yl group .
- Decoupling Experiments : 1H-1H COSY identifies coupling between tetrazole and adjacent protons .
- Crystallographic Validation : Compare experimental vs. DFT-calculated spectra (Gaussian 09) .
Advanced: How can in silico methods optimize this compound’s pharmacokinetic profile?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
